molecular formula C15H16N4OS B11533751 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(dimethylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(dimethylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11533751
M. Wt: 300.4 g/mol
InChI Key: BATSDDYBHQWIHX-JLHYYAGUSA-N
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(DIMETHYLAMINO)ETHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines a benzothiazole moiety with a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(DIMETHYLAMINO)ETHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazol-2-amine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a hydrazine derivative to yield the final pyrazolone product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(DIMETHYLAMINO)ETHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(DIMETHYLAMINO)ETHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(DIMETHYLAMINO)ETHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, π-π stacking, or other non-covalent interactions, leading to changes in the target’s activity or function. This can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazol-2-amine: A precursor in the synthesis of the target compound.

    Pyrazolone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(DIMETHYLAMINO)ETHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of benzothiazole and pyrazolone moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(dimethylamino)ethylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C15H16N4OS/c1-9-13(10(2)18(3)4)14(20)19(17-9)15-16-11-7-5-6-8-12(11)21-15/h5-8H,1-4H3/b13-10+

InChI Key

BATSDDYBHQWIHX-JLHYYAGUSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(\C)/N(C)C)C2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=NN(C(=O)C1=C(C)N(C)C)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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